

A Technical Guide to 2-Methylpentyl Benzoate (C₁₃H₁₈O₂)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Methylpentyl benzoate

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Abstract

This technical guide provides a comprehensive overview of **2-methylpentyl benzoate** (C₁₃H₁₈O₂), an ester of significant interest in chemical synthesis and material science. We will deconstruct its formal IUPAC nomenclature, detail a robust laboratory-scale synthesis protocol via Fischer esterification, and present a thorough analysis of its structural characterization using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. Furthermore, this document explores the compound's physicochemical properties and potential applications, offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic chemistry. Every protocol and piece of analytical data is presented as a self-validating system, ensuring scientific integrity and reproducibility.

Deconstructing the IUPAC Name: 2-Methylpentyl Benzoate

The formal name of a chemical compound under the International Union of Pure and Applied Chemistry (IUPAC) system is a precise descriptor of its molecular structure. For esters, the name is systematically derived from the parent alcohol and carboxylic acid from which it is formed.^{[1][2]}

The name "**2-methylpentyl benzoate**" can be broken down into two constituent parts:

- **Benzoate**: This is the base name of the ester, derived from its parent carboxylic acid, benzoic acid. In IUPAC nomenclature, the "-oic acid" suffix of the carboxylic acid is replaced with "-oate".^[1]
- **2-Methylpentyl**: This part of the name identifies the alkyl group that has replaced the acidic proton of the carboxylic acid. It originates from the alcohol, 2-methylpentan-1-ol. The name indicates a five-carbon main chain ("pentyl") with a methyl group ("methyl") located at the second carbon atom of that chain.

Therefore, **2-methylpentyl benzoate** is the ester formed from the condensation reaction between benzoic acid and 2-methylpentan-1-ol.^[3]

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of **2-methylpentyl benzoate** is essential for its handling, application, and characterization.

Property	Value	Source
Molecular Formula	C13H18O2	PubChem ^[3]
Molecular Weight	206.28 g/mol	PubChem ^[3]
IUPAC Name	2-methylpentyl benzoate	PubChem ^[3]
CAS Number	59736-57-1	PubChem ^[3]
XLogP3 (Lipophilicity)	4.5	PubChem ^[3]
Hydrogen Bond Donors	0	PubChem ^[3]
Hydrogen Bond Acceptors	2	PubChem ^[3]

Table 1: Key physicochemical properties of **2-methylpentyl benzoate**.

Synthesis of 2-Methylpentyl Benzoate via Fischer Esterification

The most direct and common laboratory synthesis of **2-methylpentyl benzoate** is the Fischer esterification. This acid-catalyzed condensation reaction involves refluxing the parent carboxylic acid (benzoic acid) with the alcohol (2-methylpentan-1-ol).[4][5] The reaction is an equilibrium process; to achieve a high yield, the equilibrium must be shifted towards the product side.[4][6] This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[4][6]

Reaction Mechanism

The Fischer esterification mechanism proceeds through several key steps:[7][8]

- **Protonation of the Carbonyl:** The acid catalyst (e.g., H_2SO_4) protonates the carbonyl oxygen of benzoic acid, making the carbonyl carbon more electrophilic.[7]
- **Nucleophilic Attack:** The lone pair of electrons on the oxygen atom of 2-methylpentan-1-ol attacks the activated carbonyl carbon.[7]
- **Proton Transfer:** A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
- **Elimination of Water:** The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
- **Deprotonation:** The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product, **2-methylpentyl benzoate**.

Step-by-Step Laboratory Protocol

This protocol is designed for a laboratory scale synthesis and incorporates self-validating purification and characterization steps.

Reagents and Equipment:

- Benzoic acid
- 2-methylpentan-1-ol
- Concentrated Sulfuric Acid (H_2SO_4)

- Diethyl ether (or other suitable extraction solvent)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask, combine benzoic acid (e.g., 0.05 mol) and 2-methylpentan-1-ol (e.g., 0.15 mol, 3 equivalents). The use of excess alcohol drives the reaction equilibrium forward.
- **Catalyst Addition:** While swirling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (approx. 1 mL) as the catalyst.
- **Reflux:** Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up & Extraction:** After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 30 mL).
- **Neutralization:** Combine the organic extracts and wash sequentially with 30 mL of water, 30 mL of 5% sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), and finally with 30 mL of brine.^[9] The bicarbonate wash is critical; continue until no more CO_2 effervescence is observed.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

- Purification: The crude product can be purified by vacuum distillation to yield pure **2-methylpentyl benzoate**.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the product's identity and purity is achieved through spectroscopic analysis.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule.

- Aromatic Protons (C₆H₅): Expect signals between δ 7.4-8.1 ppm. The two protons ortho to the carbonyl group will be the most deshielded (around δ 8.05 ppm), while the meta and para protons will appear further upfield (δ 7.4-7.6 ppm).[10]
- Methylene Protons (-O-CH₂-): The two protons on the carbon attached to the ester oxygen will appear as a doublet of doublets around δ 4.1-4.2 ppm, deshielded by the adjacent oxygen.[10]
- Alkyl Protons (2-methylpentyl group):
 - The methine proton (-CH-) at position 2 will be a multiplet around δ 1.9 ppm.[10]
 - The various methylene protons (-CH₂-) of the pentyl chain will appear as complex multiplets between δ 1.1-1.7 ppm.[10]
 - The two methyl groups (-CH₃) will produce distinct signals. The terminal methyl group will be a triplet around δ 0.9 ppm, while the methyl group at position 2 will be a doublet around δ 1.0 ppm.[10]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all non-equivalent carbon atoms in the structure.

Carbon Atom	Expected Chemical Shift (δ , ppm)	Rationale
Carbonyl (C=O)	~166-167	Highly deshielded due to the double bond to one oxygen and a single bond to another.
Aromatic (ipso-C)	~130-133	The carbon attached to the ester group.
Aromatic (ortho, meta, para-CH)	~128-133	Characteristic range for benzene ring carbons.[11]
Methylene (-O-CH ₂ -)	~68-70	Deshielded by the adjacent oxygen atom.
Alkyl Chain (-CH-, -CH ₂ -, -CH ₃)	~14-40	Typical range for sp ³ hybridized carbons in an alkyl chain.[12]

Table 2: Predicted ¹³C NMR chemical shifts for **2-methylpentyl benzoate**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm ⁻¹)	Vibration Type
C=O (Ester)	~1720	Strong, sharp stretching vibration, characteristic of an ester carbonyl.[13]
C-O (Ester)	~1270 and ~1110	Strong stretching vibrations.
C-H (Aromatic)	~3040-3100	Stretching vibrations for sp ² C-H bonds.[14]
C-H (Aliphatic)	~2880-2960	Stretching vibrations for sp ³ C-H bonds on the alkyl chain.[15]

Table 3: Key IR absorption bands for **2-methylpentyl benzoate**.

Workflow Visualization

The overall process from synthesis to characterization can be visualized as a logical workflow, ensuring a systematic and verifiable approach to producing and identifying the target compound.

Caption: Workflow for the synthesis, purification, and characterization of **2-methylpentyl benzoate**.

Applications and Relevance to Drug Development

While specific applications for **2-methylpentyl benzoate** are not extensively documented in high-impact literature, the broader class of alkyl benzoates serves important functions in industries relevant to drug development professionals.

- **Emollients and Solvents:** Longer-chain alkyl benzoates, such as C12-15 alkyl benzoate, are widely used in dermatological and cosmetic formulations as emollients and solubilizing agents.^[16] They can improve the texture of topical products and act as effective solvents for active pharmaceutical ingredients (APIs), particularly sunscreen agents.^[16] The physicochemical properties of **2-methylpentyl benzoate** suggest it could serve similar functions.
- **Drug Precursors:** Benzoate esters are versatile intermediates in organic synthesis.^[17] The ester group can be hydrolyzed back to a carboxylic acid or be involved in coupling reactions, making it a useful scaffold for building more complex molecules.^[18]
- **Neurological Research:** The benzoate moiety itself has been studied for its effects on the nervous system. Sodium benzoate is known to inhibit D-amino acid oxidase (DAAO), which can modulate the activity of NMDA receptors in the brain, a target for therapies related to schizophrenia and other neurological disorders.^{[19][20]} This suggests that novel benzoate derivatives could be explored as potential therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[\[21\]](#)[\[22\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[\[21\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Keep away from heat, sparks, and open flames.[\[23\]](#)[\[24\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place.[\[22\]](#)

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- To cite this document: BenchChem. [A Technical Guide to 2-Methylpentyl Benzoate (C₁₃H₁₈O₂)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582044#iupac-name-for-c13h18o2-as-2-methylpentyl-benzoate>]

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